

# tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate physical properties

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## Compound of Interest

Compound Name: *tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate*

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An In-depth Technical Guide on **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**

## Introduction

**tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** is a pyrrolidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-hydroxyethyl substituent at the 3-position of the pyrrolidine ring.<sup>[1]</sup> This molecule is a key building block and synthetic intermediate in the field of medicinal chemistry and drug development.<sup>[1]</sup> Its structural features, including the chiral center at the 3-position, the reactive hydroxyl group, and the stable Boc protecting group, make it a versatile precursor for the synthesis of a wide range of complex molecules. It is notably used in the development of anticancer agents and sphingosine-1-phosphate (S1P) receptor modulators.<sup>[1]</sup>

## Physical and Chemical Properties

The physical properties of **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** are summarized below. While the compound is well-established as a synthetic intermediate, extensive characterization of its bulk physical properties such as boiling point and density is not widely reported in the available literature. Its functional groups suggest it is a polar molecule, with the hydroxyethyl moiety conferring hydrophilic characteristics.<sup>[1]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	215.29 g/mol	[1][3]
CAS Number	160132-54-7 (Racemate) 389889-72-9 ((S)-enantiomer) 1212182-03-0 ((R)-enantiomer)	[1][2][4]
Appearance	Not available; related compounds are colorless oils.	[2][5]
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Density	Data not readily available	
Solubility	The hydroxyethyl group confers hydrophilic properties.	[1]
Storage Conditions	Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.	[2]

## Experimental Protocols

The protocols described herein relate to the purification and characterization of **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**, which is typically synthesized as an intermediate and purified for subsequent reaction steps.

### Purification by Flash Chromatography

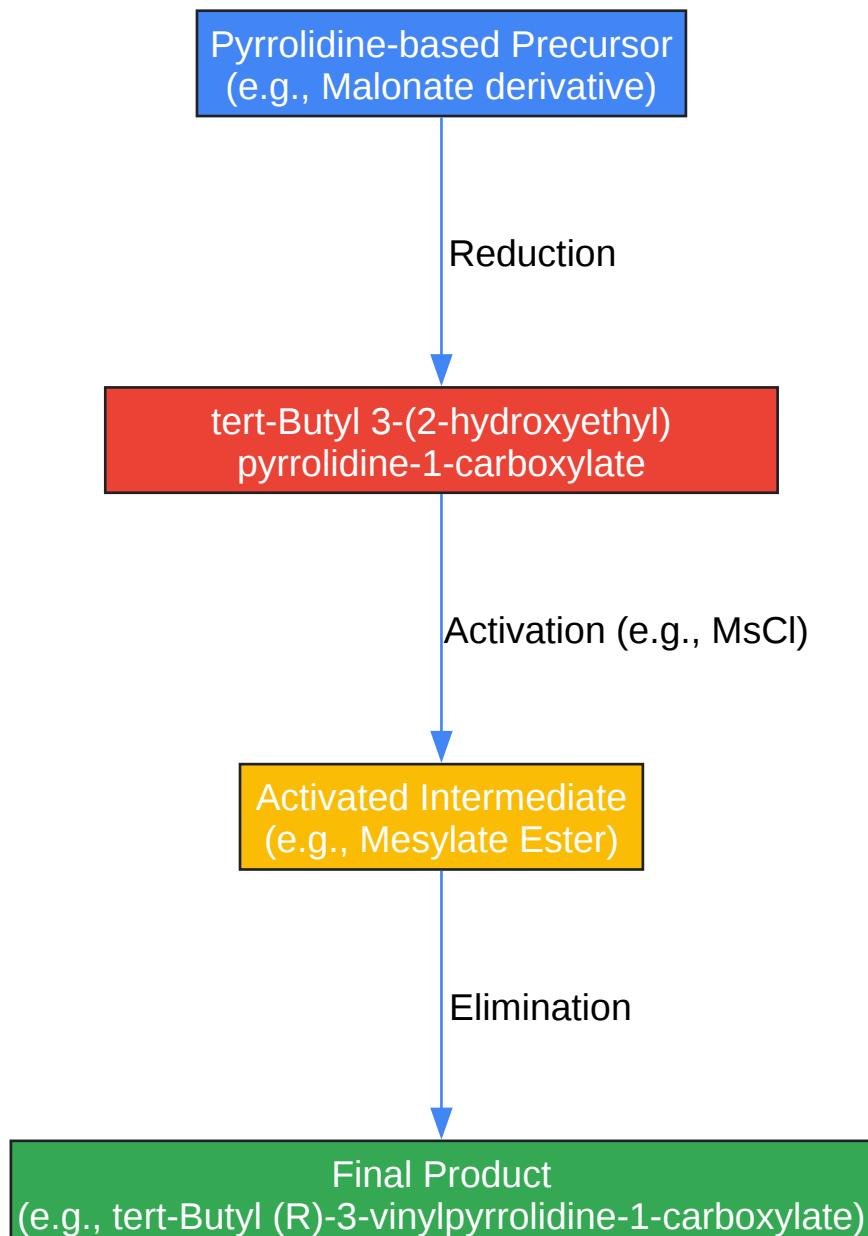
This method is used to isolate the target compound from reaction byproducts and unreacted starting materials.

- Objective: To obtain high-purity **tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**.
- Materials:

- Crude reaction mixture containing the target compound.
- Silica gel (for flash chromatography).
- Solvents: Dichloromethane (DCM) and Methanol (MeOH), chromatography grade.
- Procedure:
  - The crude product is concentrated under reduced pressure to remove bulk solvent.
  - The residue is adsorbed onto a small amount of silica gel.
  - A flash chromatography column is prepared with silica gel, packed using a slurry method with an initial non-polar solvent (e.g., 100% DCM).
  - The adsorbed sample is carefully loaded onto the top of the column.
  - The compound is eluted from the column using a gradient of 5% to 10% methanol in dichloromethane.<sup>[1]</sup>
  - Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
  - Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.

## Application in Synthesis

**tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** serves as a crucial intermediate in multi-step organic syntheses.<sup>[1]</sup> For instance, it is a precursor in the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.<sup>[6]</sup> The synthetic workflow involves the initial formation of the hydroxyethyl pyrrolidine, which can then be chemically modified. The hydroxyl group can be converted into a leaving group (e.g., a mesylate or tosylate) to facilitate elimination reactions to form the vinyl group.



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Caption: Synthetic pathway illustrating the role of the target compound.

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